2-Amino-3-(prop-2-en-1-yloxy)propanoic acid 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848186
InChI: InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

2-Amino-3-(prop-2-en-1-yloxy)propanoic acid

CAS No.:

Cat. No.: VC17848186

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(prop-2-en-1-yloxy)propanoic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name 2-amino-3-prop-2-enoxypropanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Standard InChI Key PLTOASLATKFEBR-UHFFFAOYSA-N
Canonical SMILES C=CCOCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-azaniumyl-3-(prop-2-en-1-yloxy)propanoate, with a molecular formula of C₆H₁₁NO₃ . It belongs to the class of allyl ether-modified amino acids, distinguished by an allyloxy (-O-CH₂-CH=CH₂) substituent on the β-carbon.

Stereochemical Considerations

The compound contains one stereocenter at the β-carbon, leading to two enantiomeric forms (D and L). Computational descriptors indicate an undefined atom stereocenter count of 1, suggesting racemic mixtures are commonly reported in synthesis . The absence of defined stereochemistry in most studies implies broad applicability in achiral biochemical contexts.

Comparative Analysis with Sulfur Analogues

A closely related sulfur-containing analog, 2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid (PubChem CID 25202793), shares structural similarity but replaces the oxygen atom with sulfur . This substitution significantly alters electronic properties, with the sulfur analog exhibiting a logP of 1.310 compared to an estimated logP of -1.4 for the oxygen variant .

Physicochemical Properties

Calculated and Experimental Data

Key physicochemical parameters derived from computational models and experimental measurements include:

PropertyValueMethod/Source
Molecular Weight161.22 g/molPubChem
XLogP3-1.4XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6
Rotatable Bond Count4Cactvs 3.4.6
Topological Polar SA93.1 ŲCactvs 3.4.6
Melting Point218°CExperimental
Boiling Point300–301°C @ 760 mmHgExperimental

The compound’s aqueous solubility is classified as "slightly soluble," attributed to the balance between its polar amino/carboxyl groups and hydrophobic allyloxy moiety .

Synthesis and Derivative Formation

General Synthetic Pathways

The synthesis of allyloxy-modified amino acids typically follows nucleophilic substitution or esterification routes. For example, S-allyl cysteine derivatives are synthesized via reaction of cysteine hydrochloride with allyl bromide in ammonium hydroxide :

Cysteine+Allyl bromideNH4OHS-Allyl cysteine+HBr\text{Cysteine} + \text{Allyl bromide} \xrightarrow{\text{NH}_4\text{OH}} \text{S-Allyl cysteine} + \text{HBr}

Adapting this method, the oxygen analog could be synthesized using allyl alcohol derivatives under Mitsunobu or Williamson ether synthesis conditions.

Esterification and Amidation

Functionalization of the carboxyl group is common. For instance, methyl esterification of S-allyl cysteine involves treatment with thionyl chloride in methanol :

S-Allyl cysteine+SOCl2/MeOHMethyl ester+HCl\text{S-Allyl cysteine} + \text{SOCl}_2/\text{MeOH} \rightarrow \text{Methyl ester} + \text{HCl}

Similar approaches could yield esters or amides of 2-amino-3-(prop-2-en-1-yloxy)propanoic acid for enhanced bioavailability.

Computational and Spectroscopic Profiles

Tandem Mass Spectrometry (MS/MS)

Collision cross-section (CCS) predictions for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are critical for LC-MS identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺161.05124.2
[M+Na]⁺183.03133.7

These values align with analogs like 3-(prop-2-yn-1-yloxy)propanoic acid (CID 287934) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3300–2500 cm⁻¹: Broad stretch from NH₃⁺ and COO⁻ groups.

  • 1720 cm⁻¹: C=O stretch of the carboxylate.

  • 1640 cm⁻¹: C=C stretch of the allyloxy group .

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